1,6-Dimethyl-1,4-diazepane
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Overview
Description
1,6-Dimethyl-1,4-diazepane is a seven-membered nitrogen heterocyclic compound with the molecular formula C7H16N2. It is a derivative of 1,4-diazepane, characterized by the presence of two methyl groups at the 1 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Dimethyl-1,4-diazepane can be synthesized through several methods. One common approach involves the reductive amination of 1,6-dimethyl-1,4-diazepan-2-one using suitable reducing agents such as sodium borohydride or lithium aluminum hydride . Another method includes the cyclization of appropriate diamines with dihalides under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient conversion .
Chemical Reactions Analysis
Types of Reactions: 1,6-Dimethyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted diazepanes depending on the reagents used.
Scientific Research Applications
1,6-Dimethyl-1,4-diazepane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1,6-dimethyl-1,4-diazepane involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
1,3-Dimethyl-1,4-diazepane: Similar in structure but with methyl groups at the 1 and 3 positions.
1,4-Diazepane: The parent compound without methyl substitutions.
1,7-Dimethyl-1,4-diazepane: Another derivative with methyl groups at the 1 and 7 positions.
Uniqueness: 1,6-Dimethyl-1,4-diazepane is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 1 and 6 positions can affect the compound’s steric and electronic properties, making it distinct from other diazepane derivatives .
Properties
IUPAC Name |
1,6-dimethyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7-5-8-3-4-9(2)6-7/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCRWIPFNLBDHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN(C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249696-58-9 |
Source
|
Record name | 1,6-dimethyl-1,4-diazepane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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